molecular formula C8H16ClN B8071714 trans-Octahydro-1H-isoindole hydrochloride

trans-Octahydro-1H-isoindole hydrochloride

Cat. No.: B8071714
M. Wt: 161.67 g/mol
InChI Key: CLQIZUYXKFTUEB-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Octahydro-1H-isoindole hydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Octahydro-1H-isoindole hydrochloride typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

trans-Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Isoindole derivatives with varying degrees of oxidation.

    Reduction: Fully saturated isoindoline derivatives.

    Substitution: Substituted isoindole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, trans-Octahydro-1H-isoindole hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a scaffold for the design of new drugs or bioactive molecules with therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trans-Octahydro-1H-isoindole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3aR,7aR)-rel-OctahydroIndole-2-carboxylic Acid: This compound shares a similar core structure but differs in functional groups.

    (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid: Another compound with a related ring system but different substituents.

Uniqueness

trans-Octahydro-1H-isoindole hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This configuration can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIZUYXKFTUEB-WSZWBAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNC[C@@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.